
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, an acetamido group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the protection of hydroxyl groups followed by the introduction of the acetamido group through acetylation. The keto group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is often preferred due to its cost-effectiveness and environmental sustainability compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a precursor for various biochemical compounds.
作用機序
The mechanism of action of (4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, modulating their activity. The multiple hydroxyl groups allow for extensive hydrogen bonding, influencing the compound’s solubility and reactivity. The keto group can participate in redox reactions, altering the redox state of biological systems.
類似化合物との比較
Similar Compounds
(4R,5S,6S,7R,8S)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid: Unique due to its specific stereochemistry and functional groups.
N-Acetylglucosamine: Similar acetamido group but lacks the extensive hydroxylation and keto group.
Glucuronic acid: Contains multiple hydroxyl groups and a carboxylic acid but lacks the acetamido group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity not found in other similar compounds.
特性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
309.27 g/mol |
IUPAC名 |
(4R,5S,6S,7R,8S)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m1/s1 |
InChIキー |
KBGAYAKRZNYFFG-IOSJIYNYSA-N |
異性体SMILES |
CC(=O)N[C@@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@H]([C@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


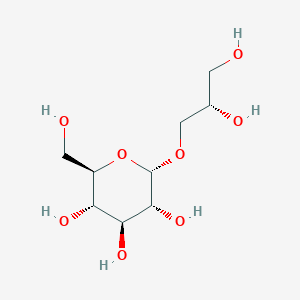
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

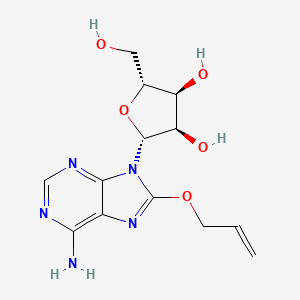

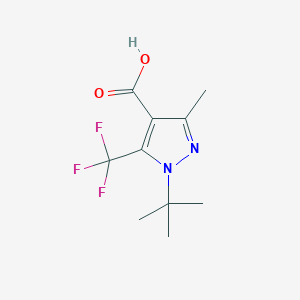
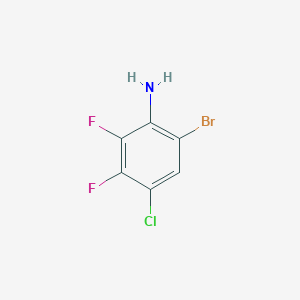
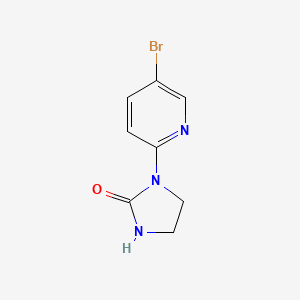
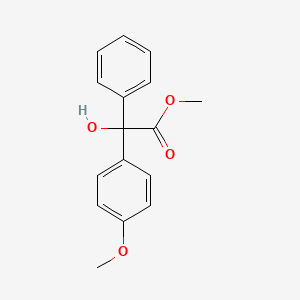
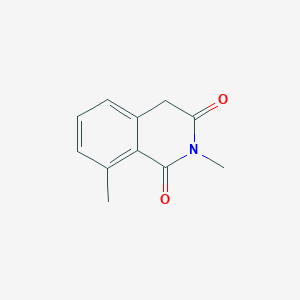
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)


